Methyl 3-bromocyclobutane-1-carboxylate
Description
The exact mass of the compound this compound is 191.97859 g/mol and the complexity rating of the compound is 118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGFNZFJXRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785181, DTXSID201192971, DTXSID601200815 | |
| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4935-00-6, 1523618-35-0, 1638771-96-6 | |
| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of Methyl 3 Bromocyclobutane 1 Carboxylate
Advanced Intermediates in Complex Organic Synthesis
Cyclobutane-containing molecules serve as crucial intermediates in the synthesis of more complex and biologically active compounds.
The unique conformational properties of the cyclobutane (B1203170) ring make it an attractive scaffold for the construction of novel molecular architectures. The defined spatial arrangement of substituents on the cyclobutane ring can be exploited to create molecules with specific three-dimensional shapes, which is of paramount importance in areas such as supramolecular chemistry and materials science. organic-chemistry.orgnih.gov The ability to functionalize the cyclobutane ring, for instance through the nucleophilic displacement of the bromide in Methyl 3-bromocyclobutane-1-carboxylate, provides a powerful tool for chemists to design and synthesize a vast array of new compounds.
A number of natural products feature the cyclobutane motif as a key structural element. google.com The synthesis of these often complex molecules presents a significant challenge to organic chemists. The availability of versatile cyclobutane building blocks is therefore crucial for the successful total synthesis of these natural products. While direct examples of the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential as a precursor to more elaborate cyclobutane-containing fragments is evident.
Medicinal Chemistry and Drug Discovery Research
The incorporation of cyclobutane rings into drug candidates has become an increasingly popular strategy in medicinal chemistry to enhance pharmacological properties.
One of the most significant advantages of incorporating a cyclobutane ring into a drug molecule is the ability to conformationally restrict flexible linkers. By replacing a flexible alkyl chain with a rigid cyclobutane unit, the number of accessible conformations of the molecule is significantly reduced. This pre-organization of the molecule into a bioactive conformation can lead to an increase in binding affinity for its biological target by minimizing the entropic penalty upon binding.
The introduction of a cyclobutane moiety can have a profound impact on the physicochemical properties of a drug candidate. For instance, replacing a gem-dimethyl group with a cyclobutane ring can improve metabolic stability by blocking sites of oxidation by metabolic enzymes. Furthermore, the non-planar, three-dimensional nature of the cyclobutane ring can disrupt crystal packing and lead to improved solubility, a critical parameter for drug absorption and bioavailability.
Cyclobutane rings can also serve as bioisosteres for other chemical groups, such as phenyl rings or alkynes. This allows medicinal chemists to fine-tune the properties of a lead compound while maintaining its key interactions with the biological target. The defined stereochemistry of a substituted cyclobutane can also act as a pharmacophore directing group, precisely positioning key functional groups in the optimal orientation for binding to a receptor or enzyme active site.
Computational and Theoretical Studies of Cyclobutane Frameworks
Quantum Chemical Calculations for Cyclobutane (B1203170) Derivatives
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods, are fundamental to understanding cyclobutane systems. acs.orgnih.gov These methods are used to compute a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic energies. researchgate.net For instance, DFT calculations have been successfully used to investigate the mechanisms of cyclobutane formation and hydrolysis. acs.orgmdpi.com In the context of cyclobutane derivatives, quantum chemistry can predict how substituents like the bromine atom and the methyl carboxylate group in Methyl 3-bromocyclobutane-1-carboxylate influence the ring's geometry and electronic properties. nih.gov Methods such as the complete basis set (CBS) and G2 levels of theory have been employed to accurately determine thermodynamic properties like strain energies in substituted cyclobutanes. acs.org Furthermore, quantum dynamics simulations can model the behavior of these molecules following photo-excitation, tracing their evolution on complex potential energy surfaces. ucl.ac.uk
Analysis of Ring Strain Energy and its Impact on Reactivity
The cyclobutane ring is characterized by significant ring strain, a consequence of non-ideal bond angles and torsional interactions. wikipedia.org This inherent instability is a dominant factor in its chemical reactivity. The total ring strain energy of unsubstituted cyclobutane is approximately 26 kcal/mol (110 kJ/mol). wikipedia.orglibretexts.org This strain arises from two main sources:
Angle Strain : The internal C-C-C bond angles in a puckered cyclobutane are about 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.orglibretexts.org
Torsional Strain : Although the ring puckers to alleviate some eclipsing interactions between adjacent hydrogen atoms, considerable torsional strain remains compared to a strain-free alkane. libretexts.orgmasterorganicchemistry.com
This high strain energy serves as a thermodynamic driving force for ring-opening reactions, making the C-C bonds susceptible to cleavage under thermal, photochemical, or catalytic conditions. nih.govpitt.edu Substituents can modulate this strain energy; for example, gem-dimethyl substitution has been shown to lower the strain energy of cyclobutanes by 6–10 kcal/mol relative to acyclic references. acs.org The release of this strain is a key factor in many synthetic transformations involving cyclobutane derivatives, including cycloadditions and rearrangements. rsc.org
| Cycloalkane | Ring Strain Energy (kcal/mol) | Ring Strain Energy (kJ/mol) |
|---|---|---|
| Cyclopropane | 27.6 - 29 | ~115 |
| Cyclobutane | 26.3 - 26.9 | ~110 |
| Cyclopentane | ~7.4 | ~26 |
| Cyclohexane | 0 | 0 |
Data sourced from multiple chemical literature findings. wikipedia.orglibretexts.orgmasterorganicchemistry.com
Investigation of Reaction Mechanisms and Transition States
Computational studies are pivotal in elucidating the complex reaction mechanisms available to cyclobutane frameworks. By mapping potential energy surfaces, researchers can identify intermediates and transition states, providing a detailed picture of how reactions proceed.
The thermal decomposition (cycloreversion) of cyclobutane into two ethylene (B1197577) molecules is a classic example of a reaction proceeding through a biradical intermediate. arxiv.org This Woodward-Hoffmann "forbidden" reaction does not occur in a single concerted step. Instead, the initial C-C bond cleavage leads to a tetramethylene biradical. nih.govarxiv.org This biradical is a key intermediate that lies on the reaction pathway. escholarship.org Computational and experimental studies, including radical scavenging and EPR experiments, have provided direct proof of this biradical mechanism. nih.govresearchgate.net The biradical intermediate is sufficiently stable to allow for intramolecular processes before either re-closing the ring or fragmenting into products. researchgate.net Theoretical calculations have shown that the activation energy for the thermal ring opening of some cyclobutane derivatives is relatively low, highlighting the role of strain release. researchgate.net
Carbocations involving the cyclobutane framework are notoriously prone to rearrangement, driven by the desire to relieve ring strain and achieve greater stability. chemistrytalk.org Solvolysis of a 3-substituted cyclobutyl derivative, such as this compound, can lead to a secondary cyclobutyl cation. This intermediate exists on a complex potential energy surface in equilibrium with other cationic structures, primarily the cyclopropylcarbinyl (CPC) and bicyclobutonium (BCB) cations. chemrxiv.orgacs.org
DFT calculations have shown that the relative stability of these cationic isomers is highly dependent on the position and electronic nature of substituents. chemrxiv.orgacs.org
Electron-donating groups at the C1 position (the carbon attached to the carbocation center in a CPC cation) strongly stabilize the CPC structure. chemrxiv.org
Substitution at the C2 position tends to favor the bridged BCB cation. acs.org
Substitution at the C3 or C4 positions can favor ring-opened homoallyl (HA) cations. chemrxiv.org
These rearrangements often result in the formation of cyclopropylcarbinyl or homoallyl products rather than direct substitution products of the cyclobutane ring. researchgate.net The high strain of the four-membered ring makes the cyclobutyl cation significantly less stable than a comparable acyclic secondary carbocation. masterorganicchemistry.com
| Substituent Position | Favored Cationic Structure | General Observation |
|---|---|---|
| C1 (on CPC) | Cyclopropylcarbinyl (CPC) | Stabilized by electron-donating groups. chemrxiv.org |
| C2 (on CPC) | Bicyclobutonium (BCB) / Cyclobutyl (CB) | Favored by donating substituents at this position. acs.org |
| C3 / C4 (on CPC) | Homoallyl (HA) | Ring-opened structure becomes more accessible. chemrxiv.org |
This table summarizes general findings from computational studies on substituted C4H7+ cations. chemrxiv.orgacs.org
Electronic Structure Analysis and Molecular Electrostatic Potential
The electronic structure of a molecule dictates its reactivity. For substituted cyclobutanes, the Molecular Electrostatic Potential (MESP) is a powerful tool for understanding and predicting intermolecular interactions and reaction sites. rsc.orgresearchgate.net The MESP maps the electrostatic potential onto the electron density surface of a molecule, visually indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
In this compound, the electronegative bromine and oxygen atoms create distinct regions of negative potential, while the hydrogen atoms are generally in regions of positive potential. Computational studies have demonstrated a strong linear correlation between the MESP at specific points and empirical substituent parameters (like Hammett parameters). rsc.org This suggests that MESP can serve as a reliable, physically meaningful predictor of substituent effects on reactivity, surpassing some traditional charge analysis methods. rsc.org Analysis of the MESP can help predict how the molecule will interact with nucleophiles or electrophiles and which sites are most likely to be involved in chemical reactions.
Conformational Analysis of Substituted Cyclobutanes
Contrary to a simple planar square representation, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to minimize the torsional strain of adjacent C-H bonds. libretexts.org This puckering is a dynamic process, and the ring can rapidly interconvert between two equivalent puckered conformations. researchgate.net The degree of puckering and the barrier to this inversion are key conformational parameters.
Applications and Research Utility of Cyclobutane Derivatives in Advanced Fields
Medicinal Chemistry and Drug Discovery Research
Integration into Therapeutically Active Compounds (e.g., Anticancer, Antibacterial, Antifungal Agents)
The rigid, three-dimensional scaffold of the cyclobutane (B1203170) ring is increasingly sought after in medicinal chemistry to improve the pharmacological profiles of therapeutic agents. Methyl 3-bromocyclobutane-1-carboxylate is an exemplary starting material for accessing these complex structures.
Anticancer Research: The development of novel anticancer agents often involves the use of unique molecular frameworks to inhibit specific biological targets, such as tubulin polymerization. rsc.org While natural products like colchicine (B1669291) have inspired many synthetic inhibitors, research has expanded to include fused aryl-cycloalkyl systems. rsc.org For instance, benzosuberene analogues have demonstrated potent cytotoxicity against human cancer cell lines. rsc.org The synthesis of such compounds often requires versatile intermediates. A compound like this compound, through substitution of its bromo group and modification of its ester, can be used to construct the core cyclic systems of novel tubulin polymerization inhibitors or other cytostatic agents. mdpi.combiointerfaceresearch.comnih.gov
Antibacterial and Antifungal Agents: Cyclobutane moieties have been successfully incorporated into compounds with significant antimicrobial properties. A notable study detailed the synthesis of thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring, which exhibited promising antibacterial and antifungal activities. researchgate.net Some of these synthesized compounds were particularly effective against Bacillus subtilis and the pathogenic fungus Candida tropicalis, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/ml. researchgate.net The synthesis of these active molecules highlights the utility of precursors like this compound to introduce the key cyclobutane scaffold. The presence of sulfur and nitrogen atoms in the final thiazolyl-based structures appears to be a significant factor in their antimicrobial efficacy. researchgate.net Other research has identified that compounds such as benzenepropanoic acid are effective against bacteria like Escherichia coli and Klebsiella pneumoniae, as well as fungi like Candida albicans. mdpi.com
| Therapeutic Agent Class | Target Microorganism/Cell Line | Key Structural Feature | Reference |
| Anticancer | Human Cancer Cell Lines | Fused Aryl-Cycloalkyl Systems | rsc.org |
| Antibacterial | Bacillus subtilis | 3-Substituted Cyclobutane Ring | researchgate.net |
| Antifungal | Candida tropicalis | Thiazolylhydrazone Moiety | researchgate.net |
Spirocyclic Cyclobutanes in Drug Discovery
Spirocyclic compounds, particularly those containing small, strained rings like cyclobutane, are of immense interest in drug discovery. nih.gov They offer a high degree of molecular rigidity and three-dimensionality, providing well-defined exit vectors for substituents, which can lead to improved binding affinity and selectivity for biological targets. nih.govnih.gov
The synthesis of these complex spirocycles often relies on strategic chemical reactions. One powerful method is the catalytic arylboration of spirocyclic cyclobutenes, which allows for the rapid generation of highly substituted and sterically congested spiro[3.n]alkanes. nih.gov Another approach involves the regioselective monoborylation of spirocyclobutenes, which installs a versatile boryl group that serves as a synthetic handle for further functionalization. nih.gov This enables the creation of a wide array of spirocyclic building blocks from a single common intermediate. For example, the 2-azaspiro[3.3]heptane ring has been proposed as a bioisostere for the commonly used piperidine (B6355638) ring, offering potentially improved water solubility. nih.gov this compound is an ideal precursor for these systems, where intramolecular substitution reactions can be employed to form the second ring of the spirocyclic core.
Materials Science Applications of Cyclobutane Compounds
The unique chemical and physical properties of the cyclobutane ring are being harnessed to create advanced materials with novel functionalities.
Development of Stress-Responsive Polymers
Enhancement of Polymer Properties (e.g., Thermal Stability, Chemical Resistance)
Cyclobutane-based polymers are gaining attention for their potential to create materials with enhanced physical properties. nih.gov Specifically, truxinate cyclobutane-based polyesters are being developed as sustainable alternatives to conventional polymers. acs.org Research has shown that these materials can exhibit high thermal stability, making them suitable for applications where resistance to heat is a critical design factor. nih.gov The challenge in this area has historically been the synthesis of high molecular weight polymers. nih.gov However, recent advancements using continuous flow [2+2] photopolymerization have overcome these limitations, enabling the efficient and scalable production of well-defined cyclobutane polymers. nih.govacs.org This breakthrough opens the door for the widespread use of these materials across various industries. acs.org
Role in Supramolecular Chemistry
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The rigidity and defined geometry of the cyclobutane ring make it a valuable component in this field. By incorporating cyclobutane units into larger molecules, chemists can direct the formation of specific supramolecular architectures. The mechanical opening of cyclobutane mechanophores to form conjugated structures is one example of how these units can be used to control molecular assembly in response to an external stimulus. researchgate.net This allows for the design of dynamic systems where molecular organization can be switched on or off, a key goal in the development of smart materials and molecular machines.
Agrochemical Research and Development
In the field of agrochemicals, which encompasses pesticides and herbicides, cyclobutane derivatives serve as important intermediates. The related compound, methyl 1-bromocyclobutane-1-carboxylate, is noted for its use in synthesizing pesticides and plant hormones. chembk.com By analogy, this compound provides a versatile scaffold for developing new active ingredients for crop protection. The cyclobutane core can impart specific steric and electronic properties to a molecule, potentially enhancing its efficacy and selectivity against target pests or weeds while minimizing impact on non-target organisms. The development of practical, large-scale synthesis methods for brominated cyclobutane compounds is driven by their importance as source materials in this and other industrial fields. google.com
Future Directions and Emerging Research Avenues in Cyclobutane Chemistry
Development of Novel Catalytic Systems for Cyclobutane (B1203170) Synthesis and Functionalization
The development of innovative catalytic systems is crucial for the selective synthesis and modification of cyclobutane rings. Researchers are moving beyond traditional methods to employ transition metal catalysts that can perform challenging transformations under mild conditions.
Recent advancements include:
Rhodium-Catalyzed C–H Functionalization : Dirhodium catalysts have been developed for site-selective C–H functionalization reactions on cyclobutane scaffolds. nih.gov By choosing the appropriate rhodium catalyst, it is possible to control whether functionalization occurs at the C1 or C3 position, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov This strategy allows for the differentiation of C-H bonds within the strained framework. nih.gov
Copper-Catalyzed Reactions : Copper catalysis has been utilized for various transformations. A Cu(I) catalytic system enables the α-selective nucleophilic addition to acyl bicyclo[1.1.0]butanes (BCBs), yielding 1,1,3-functionalized cyclobutanes. researchgate.net In contrast, a Cu(II) system can facilitate a β'-selective pathway to produce 1,2,3-trisubstituted variants. researchgate.net Furthermore, copper catalysts have been used in radical cascade reactions of simple cyclobutanes to create highly functionalized cyclobutene (B1205218) derivatives. rsc.org
Cobalt-Catalyzed Reactions : Unprecedented cobalt-catalyzed carbon-carbon bond-forming reactions of cyclobutenes have been reported. researchgate.net These reactions are initiated by enantioselective carbometalation, providing a modular strategy for constructing complex cyclobutanes with multiple stereogenic centers. researchgate.net
For a compound like Methyl 3-bromocyclobutane-1-carboxylate, these catalytic systems could enable direct C-H functionalization at positions other than the bromine- and ester-bearing carbons, or facilitate cross-coupling reactions at the C-Br bond to introduce new functional groups.
Table 1: Comparison of Modern Catalytic Systems for Cyclobutane Functionalization
| Catalyst Type | Transformation | Selectivity | Reference |
|---|---|---|---|
| Rhodium(II) | C-H Functionalization | Site-selective (C1 vs. C3) | nih.gov |
| Copper(I)/(II) | Hydrophosphination of Acyl BCBs | Regiodivergent (α vs. β') | researchgate.net |
| Cobalt | Carbometalation of Cyclobutenes | Enantioselective | researchgate.net |
Advancements in Photoredox Catalysis and Strain-Release Strategies
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, and its application to cyclobutane chemistry is a burgeoning field. rsc.orgsigmaaldrich.com This approach often utilizes the high ring-strain energy of precursors like bicyclo[1.1.0]butanes (BCBs) to drive reactions. nih.govrsc.org
Key developments include:
Strain-Release Functionalization : The significant strain energy of BCBs (approx. 64 kcal mol⁻¹) makes them ideal substrates for strain-release transformations. rsc.orgnih.gov Visible light can induce ring-opening reactions via an electron transfer or energy transfer pathway, allowing for the formation of functionalized cyclobutanes under mild conditions. rsc.org
Radical Addition-Polar Cyclization Cascades : Photoredox catalysis can initiate deboronative radical addition to an alkene, followed by a polar cyclization to form a cyclobutane ring. nih.govnih.gov This method allows for the construction of structurally diverse cyclobutanes from readily available starting materials with excellent functional group tolerance. nih.govnih.gov
Strain-Release/ chemicalbook.comchemicalbook.com-Rearrangement Cascades : A photoredox-catalyzed radical strain-release/ chemicalbook.comchemicalbook.com-rearrangement cascade has been developed to synthesize polysubstituted cyclobutanes. nih.gov This protocol uses readily available amines as radical precursors and BCBs as radical acceptors to create structurally diverse trisubstituted cyclobutanes. nih.gov
These strategies represent powerful methods for building the cyclobutane core, which could then be further elaborated. For instance, a functionalized cyclobutane, similar in structure to this compound, could potentially be synthesized using these advanced photoredox methods.
Exploration of Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single step without isolating intermediates. wikipedia.org This approach enhances efficiency and atom economy, making it highly attractive for complex syntheses. wikipedia.org
In cyclobutane chemistry, cascade reactions are being explored to rapidly build complexity:
Radical Cascades : Copper-catalyzed radical cascades can convert simple cyclobutanes into highly functionalized cyclobutenes by cleaving multiple C-H bonds and forming new C-N, C-S, or C-Br bonds in one process. rsc.org
Multicomponent Cascades : Visible-light catalysis can merge reactions like the Aldol and Wittig reactions with a [2+2] cycloaddition. nih.govresearchgate.net This allows for the assembly of cyclobutanes from commercially available aldehydes, ketones, and olefins in a single, efficient step. nih.gov
Domino Cyclization : A copper-catalyzed domino reaction between anilines and cyclobutanone (B123998) oxime provides a scalable route to cyclobutane-fused spirotetrahydroquinolines, which are scaffolds with significant biochemical and medicinal relevance. beilstein-journals.org
These cascade strategies offer efficient pathways to complex molecules where a building block like this compound could be incorporated or its analogs synthesized.
Green Chemistry Approaches (e.g., Biocatalysis, Organocatalysis)
The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being integrated into cyclobutane synthesis. acs.orgucl.ac.uk Biocatalysis and organocatalysis are at the forefront of this movement. nih.govrsc.org
Biocatalysis : Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal "green" catalysts. ucl.ac.uknih.gov While specific enzymes for the direct synthesis of this compound are not documented, biocatalytic methods are widely used for producing chiral intermediates for pharmaceuticals. nih.gov For example, enzymes like transketolase can be used for asymmetric carbon-carbon bond formation to create stereospecific motifs that would otherwise require multiple synthetic steps. ucl.ac.uk
Organocatalysis : The use of small, metal-free organic molecules to catalyze reactions is another cornerstone of green chemistry. nih.gov Organocatalysis has been applied to biomass conversion and offers a greener alternative to metal-based catalysts. rsc.org In cyclobutane synthesis, organocatalysts can promote various transformations, offering high stereoselectivity and functional group tolerance under environmentally benign conditions.
These green approaches are critical for the sustainable industrial-scale production of cyclobutane derivatives for pharmaceuticals and other applications.
Integration of Machine Learning and AI in Cyclobutane Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by accelerating discovery and optimizing reactions. researchgate.netmdpi.com These computational tools can predict reaction outcomes, plan synthetic routes, and identify novel catalysts. researchgate.net
Applications in chemistry that are relevant to cyclobutane synthesis include:
Retrosynthesis Planning : AI tools can propose novel and efficient synthetic routes for complex molecules, including those containing cyclobutane rings. mdpi.com
Reaction Optimization : Machine learning algorithms can analyze vast datasets to predict the optimal conditions (catalyst, solvent, temperature) for a desired reaction, saving significant time and resources. researchgate.net
Discovery of Functional Molecules : Researchers have used ML to screen thousands of potential molecules to identify those with specific desired properties. mit.educhemeurope.com For instance, ML models have successfully identified mechanophores, such as cyclobutane derivatives, that can strengthen polymer materials. mit.educhemeurope.com
Synthesis of Complex Polycyclic Structures Incorporating Cyclobutane Units
The unique geometry of the cyclobutane ring makes it a valuable component in the synthesis of complex polycyclic and spirocyclic structures. baranlab.orgnih.gov These intricate architectures are often found in natural products and are of great interest in drug discovery.
Recent synthetic achievements include:
Natural Product Synthesis : C-H functionalization logic has been employed in the synthesis of complex natural products like Celogentin C, which features unusual amino acid connectivities. baranlab.org Other strategies involve the late-stage introduction of functionality to minimize reactions on unwieldy, polar compounds. baranlab.org
Spirocyclization Cascades : Strain-enabled radical spirocyclization cascades provide rapid access to spirocyclobutyl lactones and lactams. nih.gov These reactions use the strain of BCBs to initiate a cascade that forms complex spirocycles under mild, catalyst-free conditions or via dual photoredox/nickel catalysis. nih.gov
Transannular Reactions : A transannular McMurry reaction of macrocyclic 1,4-diketones has been used to synthesize cyclobutane-containing lignans, offering an alternative to the common [2+2] cycloaddition strategy. auburn.edu
A bifunctional building block like this compound, with its ester and bromo groups, is well-suited for elaboration into such complex polycyclic systems.
Compound Data
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4935-00-6 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₆H₉BrO₂ | chemicalbook.comchemicalbook.com |
| Molecular Weight | 193.04 g/mol | chemicalbook.comchemicalbook.com |
| Appearance | Colorless to light yellow liquid | chemicalbook.com |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| InChIKey | PXUHGFNZFJXRFN-UHFFFAOYSA-N | chemicalbook.comcymitquimica.com |
Q & A
Basic: What are the common synthetic routes for preparing Methyl 3-bromocyclobutane-1-carboxylate, and how can reaction conditions be optimized for high yield?
Methodological Answer:
Synthesis typically involves cyclization of a precursor (e.g., cyclobutane derivatives) followed by bromination at the 3-position and esterification. Key steps include:
- Cyclization : Use ring-closing metathesis or [2+2] photocycloaddition to form the strained cyclobutane ring .
- Bromination : Optimize electrophilic bromination using N-bromosuccinimide (NBS) under radical initiation, controlling temperature (0–25°C) to minimize ring strain-induced side reactions .
- Esterification : Employ Steglich esterification (DCC/DMAP) or acid-catalyzed methanolysis, monitoring pH and reaction time to avoid hydrolysis .
Optimization : Use design of experiments (DoE) to vary solvent polarity (e.g., DCM vs. THF), catalyst loading, and stoichiometry. Monitor via TLC and NMR for intermediate stability .
Basic: How can the ring puckering of the cyclobutane moiety be quantitatively analyzed using crystallographic data?
Methodological Answer:
Apply the Cremer-Pople puckering parameters to quantify out-of-plane deviations :
Data Collection : Refine X-ray diffraction data using SHELXL (for small molecules) to obtain atomic coordinates .
Puckering Analysis : Calculate puckering amplitude () and phase angles (, ) using software like Mercury CSD (via the "Geometry→Calculate Rings" tool) .
Visualization : Generate ORTEP-3 diagrams to map deviations from planarity, highlighting substituent-induced distortions .
Example : A Å indicates significant puckering, often observed in brominated cyclobutanes due to steric strain .
Advanced: What computational methods are suitable for studying steric/electronic effects of the bromine substituent on cyclobutane conformation?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ring flexibility using AMBER or GROMACS, applying constraints to model strain energy .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects on puckering (e.g., NBO analysis for hyperconjugation between Br and ester groups) .
- QTAIM Analysis : Map electron density topology to identify critical points where Br substitution alters ring strain .
Validation : Compare computed NMR shifts (via GIAO-DFT) with experimental data to confirm accuracy .
Advanced: How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?
Methodological Answer:
- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to account for dielectric environment shifts .
- Conformational Averaging : Use Boltzmann weighting of multiple puckered conformers in NMR prediction software (e.g., ACD/Labs) to match observed splitting patterns .
- Dynamic Effects : Perform VT-NMR to detect ring-flipping or pseudorotation, which broaden peaks at lower temperatures .
Case Study : If NMR shows unexpected coupling, analyze Karplus curves to assess dihedral angles and verify puckering dynamics .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection if ventilation is inadequate .
- Waste Disposal : Collect halogenated waste separately; neutralize brominated byproducts with sodium thiosulfate before disposal .
- Emergency Measures : In case of skin contact, rinse with 10% ethanol-water solution to hydrolyze esters, followed by soap and water .
Advanced: What strategies can determine the crystal structure of this compound when faced with twinning or disorder?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws. Validate with the R1 vs. wR2 convergence plot .
- Disorder Modeling : Split Br and ester groups into partial occupancies using PART commands. Restrain ADP similarity with SIMU/SAME .
- Validation : Cross-check Hirshfeld surface analysis (via Mercury CSD) to ensure intermolecular contacts are chemically plausible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
